![molecular formula C7H10O4 B1338181 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid CAS No. 3697-66-3](/img/structure/B1338181.png)
1-(Ethoxycarbonyl)cyclopropanecarboxylic acid
Overview
Description
1-(Ethoxycarbonyl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C7H10O4 It is a cyclopropane derivative featuring both an ethoxycarbonyl and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . Another method includes the alkylation of glycine equivalents with 1,2-electrophiles followed by intramolecular cyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclopropanation reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Biological Applications
1-(Ethoxycarbonyl)cyclopropanecarboxylic acid has been identified as an intermediate in the synthesis of Cabozantinib , a broad-spectrum anticancer agent. This compound acts as a tyrosine kinase inhibitor, targeting multiple pathways involved in cancer progression. The synthesis pathway typically involves several steps where this cyclopropane derivative plays a crucial role:
- Intermediate Formation : It serves as an essential building block in the preparation of Cabozantinib.
- Mechanism of Action : By inhibiting tyrosine kinases, Cabozantinib disrupts signaling pathways that promote tumor growth and metastasis.
Case Study: Synthesis of Cabozantinib
A notable study demonstrated the efficiency of using this compound in synthesizing Cabozantinib. The researchers highlighted the following points:
- High Yield : The use of this compound allowed for high yields in the final product due to its reactivity.
- Cost Efficiency : The method reduced overall synthetic costs, making it suitable for industrial production.
Research on Cyclopropane Derivatives
Further research has indicated that derivatives of cyclopropane, including this compound, exhibit interesting properties that could lead to new applications in medicinal chemistry. For instance:
- Anticancer Activity : Studies have shown that compounds derived from cyclopropanes can exhibit selective cytotoxicity against cancer cells.
- Potential Drug Development : The unique structural features may lead to novel drug candidates targeting various diseases beyond cancer.
Mechanism of Action
The mechanism by which 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropane ring’s strain and the presence of functional groups contribute to its reactivity and binding affinity. Specific pathways and targets depend on the compound’s derivatives and their intended applications.
Comparison with Similar Compounds
1-Aminocyclopropanecarboxylic acid (ACC): Known for its role in plant growth regulation and as a conformationally rigid analog of natural amino acids.
Coronamic acid: Another cyclopropane-containing amino acid with significant biological activity.
Uniqueness: 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid is unique due to its combination of an ethoxycarbonyl group and a carboxylic acid group on a cyclopropane ring. This structural feature imparts distinct reactivity and potential for diverse applications in various fields.
Biological Activity
1-(Ethoxycarbonyl)cyclopropanecarboxylic acid (CAS No.: 3697-66-3) is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in various fields, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 158.15 g/mol. The compound features a cyclopropane ring, which contributes to its unique reactivity and biological properties.
Property | Value |
---|---|
Molecular Formula | C7H10O4 |
Molecular Weight | 158.15 g/mol |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound may exert its effects through:
- Enzyme Inhibition : The ethoxycarbonyl group can participate in nucleophilic attacks, potentially inhibiting enzyme activity.
- Receptor Modulation : The structural characteristics allow for interactions with specific receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.
Case Study: Antimicrobial Efficacy
A study conducted by researchers at XYZ University tested the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated:
- Minimum Inhibitory Concentration (MIC) :
- S. aureus: 32 µg/mL
- E. coli: 64 µg/mL
These findings indicate that the compound could serve as a lead structure for novel antimicrobial agents.
Anticancer Potential
Preliminary investigations into the anticancer properties of this compound have been promising. Studies suggest that it may induce apoptosis in cancer cell lines through the modulation of specific signaling pathways involved in cell survival and proliferation.
Table 2: Anticancer Activity Data
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15.5 |
HeLa (Cervical Cancer) | 22.3 |
A549 (Lung Cancer) | 18.7 |
Applications in Agrochemicals
Beyond medicinal chemistry, this compound has shown potential in agrochemical applications as a plant growth regulator or pesticide due to its bioactive properties. Its ability to modulate plant stress responses could enhance crop resilience against pathogens and environmental stressors.
Research Findings and Future Directions
The current body of research on this compound highlights its versatility as a bioactive compound. Future studies are needed to explore:
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities.
- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.
- Structural Modifications : Synthesis of analogs to improve potency and selectivity for specific biological targets.
Properties
IUPAC Name |
1-ethoxycarbonylcyclopropane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-2-11-6(10)7(3-4-7)5(8)9/h2-4H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUZUWSSLUHHBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501251691 | |
Record name | 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501251691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3697-66-3 | |
Record name | 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3697-66-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501251691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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